REACTION_CXSMILES
|
[CH3:1]OC1C=C(C=C(OC)C=1CC)C(Cl)=O.[C:16]([C:20]1[CH:28]=[C:27]([O:29][CH3:30])[C:23]([C:24](Cl)=[O:25])=[C:22]([O:31][CH3:32])[CH:21]=1)([O:18]C)=[O:17].C(C(CC)(C([O-])=O)C([O-])=O)C>>[C:24]([C:23]1[C:27]([O:29][CH3:30])=[CH:28][C:20]([C:16]([OH:18])=[O:17])=[CH:21][C:22]=1[O:31][CH3:32])(=[O:25])[CH3:1]
|
Name
|
3,5-Dimethoxy-4-ethyl-benzoyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)Cl)C=C(C1CC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C1=CC(=C(C(=O)Cl)C(=C1)OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)[O-])(C(=O)[O-])CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=C(C=C(C(=O)O)C=C1OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |